molecular formula C16H15N3O3 B2795589 (2E)-3-(furan-2-yl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide CAS No. 2034997-95-8

(2E)-3-(furan-2-yl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide

Cat. No.: B2795589
CAS No.: 2034997-95-8
M. Wt: 297.314
InChI Key: HEUCFOVLDUXBLW-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(furan-2-yl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide, a derivative of furan and pyrazole, has garnered attention in recent years due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2

This compound features a furan ring and a pyrazole moiety, which are known for their bioactive properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzofuran-pyrazole derivatives have shown broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including E. coli and S. aureus .

CompoundMIC (µg/mL)Target Organism
Compound 99.80E. coli DNA gyrase B
Compound 420S. aureus
Compound 11d10C. albicans

Anti-inflammatory Effects

The compound has also demonstrated notable anti-inflammatory effects. In vitro assays showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with percentages reaching up to 86% in some derivatives . Moreover, the stabilization of human red blood cell membranes was observed, indicating potential protective effects against hemolysis.

Antioxidant Activity

Research indicates that derivatives of this compound possess strong antioxidant properties, with DPPH scavenging percentages between 84.16% and 90.52%, suggesting their capability to neutralize free radicals effectively . This activity is crucial for preventing oxidative stress-related diseases.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication, which explains its antimicrobial efficacy.
  • Cytokine Modulation : By modulating the release of inflammatory cytokines, the compound can reduce inflammation and associated symptoms.
  • Antioxidant Mechanism : The presence of furan and pyrazole rings may contribute to the electron-donating ability of the compound, enhancing its capacity to scavenge free radicals.

Case Studies

Several studies have explored the biological activities of furan and pyrazole derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of benzofuran-pyrazole compounds exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting their potential as new antibiotic agents .
  • Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties of pyrazole derivatives in vivo using carrageenan-induced edema models, where several compounds showed significant reduction in swelling comparable to standard anti-inflammatory drugs like ibuprofen .
  • Antioxidant Evaluation : The antioxidant capabilities were evaluated using various assays, confirming that these compounds effectively reduced oxidative stress markers in cellular models .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-16(6-5-14-3-1-9-21-14)17-7-8-19-12-13(11-18-19)15-4-2-10-22-15/h1-6,9-12H,7-8H2,(H,17,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUCFOVLDUXBLW-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.